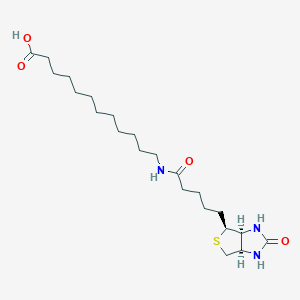

N-Biotinyl-12-aminododecanoic Acid

説明

N-Biotinyl-12-aminododecanoic acid is a compound formed by linking biotin and 12-aminododecanoic acid through an amide bond . This compound is primarily used as a biotinylation reagent to test the ligation activity of various enzymes . Biotinylation is a process where biotin is attached to proteins and other macromolecules, which is crucial in various biochemical assays and research applications .

特性

IUPAC Name |

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRMFPRBTNNH-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609301 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135447-73-3 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

NHS Ester-Mediated Biotinylation

The NHS ester of biotin is prepared by reacting biotin with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction proceeds via the formation of an O-acylisourea intermediate, which is displaced by NHS to yield the stable NHS ester. Subsequent coupling with 12-ADA is performed in dimethylformamide (DMF) or phosphate buffer (pH 8.0–8.5) at room temperature.

Key Reaction Parameters:

Protection-Deprotection Approaches

To prevent side reactions during biotinylation, the carboxylic acid group of 12-ADA can be protected as a methyl or tert-butyl ester. A recent study demonstrated the use of trifluoroacetic anhydride (TFAA) for transient protection of the amine group, enabling selective biotinylation at the carboxylate. After coupling, the trifluoroacetyl group is removed using aqueous potassium carbonate, yielding this compound with >90% purity.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance the solubility of both biotin NHS ester and 12-ADA. However, aqueous-organic biphasic systems (e.g., dichloromethane-water) improve yields by minimizing hydrolysis of the NHS ester.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates the coupling reaction by stabilizing the transition state. Conversely, chelating agents like EDTA prevent metal-catalyzed oxidation of the amine group.

Purification and Characterization

Crude reaction mixtures are purified via flash chromatography using a gradient of methanol in dichloromethane (0–10% v/v). Final products are characterized by:

化学反応の分析

Types of Reactions

N-Biotinyl-12-aminododecanoic acid primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups . These reactions are crucial for its role in biotinylation processes .

Common Reagents and Conditions

Substitution Reactions: Common reagents include HATU, EDC, and DIPEA.

Reaction Conditions: Typically carried out in organic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature.

Major Products

The major product of these reactions is the biotinylated protein or macromolecule, which can be used in various biochemical assays .

科学的研究の応用

Chemical Properties and Structure

N-Biotinyl-12-aminododecanoic acid is characterized by a linear alkyl chain (12 carbon atoms) with an amino group at one end and a carboxylic acid group at the other. The addition of biotin enhances its biological activity, making it suitable for various applications in biochemistry and pharmaceutical research.

Pharmaceutical Research

Peptidomimetics Synthesis

This compound is essential in synthesizing peptidomimetics—molecules that mimic the structure and function of natural peptides. These compounds are valuable for drug design as they can interact with biological targets more effectively than traditional peptides due to their enhanced stability and bioavailability .

Drug Delivery Systems

The compound's hydrophobic nature allows it to interact with lipid membranes, making it an effective component in drug delivery systems. Its ability to form stable amide bonds with other molecules facilitates the development of targeted therapeutics .

Case Study 1: Peptidomimetic Development

A study focused on the synthesis of peptidomimetics using this compound demonstrated that these compounds could effectively inhibit specific protein interactions associated with diseases like cancer. The modified structure provided improved affinity and selectivity compared to unmodified peptides.

Case Study 2: Bioplastic Synthesis

Research into the biosynthesis of Nylon-12 from this compound highlighted a novel enzymatic pathway that increased yield efficiency by five times compared to traditional methods. This advancement not only reduces production costs but also minimizes environmental impact by utilizing renewable resources .

作用機序

N-Biotinyl-12-aminododecanoic acid exerts its effects through the formation of a stable amide bond between biotin and the target molecule . The biotin moiety then interacts with streptavidin or avidin, forming a strong non-covalent bond . This interaction is widely used in various biochemical assays to detect and quantify biomolecules .

類似化合物との比較

Similar Compounds

N-Biotinyl-6-aminocaproic acid: Another biotinylation reagent with a shorter alkane chain.

N-Biotinyl-11-aminoundecanoic acid: Similar structure but with an 11-carbon alkane chain.

Uniqueness

N-Biotinyl-12-aminododecanoic acid is unique due to its 12-carbon alkane chain, which provides optimal flexibility and spacing for biotinylation reactions . This makes it particularly effective in applications requiring precise biotinylation of large biomolecules .

生物活性

N-Biotinyl-12-aminododecanoic acid is a bioconjugate compound formed by the linkage of biotin and 12-aminododecanoic acid. Its unique structure imparts significant biological activity, primarily attributed to its biotin component, which is essential for various enzymatic reactions in biological systems. This article explores the compound's biological activity, applications, and relevant research findings.

- Molecular Formula : C22H39N3O4S

- Molecular Weight : Approximately 439.63 g/mol

- Structure : Comprises a long hydrophobic alkyl chain (dodecanoic acid) linked to a biotin moiety via an amide bond.

This compound exhibits its biological activity through several mechanisms:

- Biotin Binding : The biotin component has a strong affinity for streptavidin, allowing for the formation of biotinylated conjugates. This property facilitates the purification and detection of proteins and nucleic acids in various assays.

- Protein Labeling : The compound is utilized in proteomics for labeling proteins, enabling researchers to study protein interactions, localization, and dynamics within cells.

- Membrane Permeability : The hydrophobic nature of the dodecanoic acid enhances the compound's ability to permeate cellular membranes, making it useful in cellular applications.

Applications

This compound has diverse applications across multiple fields:

- Proteomics : Used for creating biotin affinity columns to purify specific proteins from complex mixtures.

- Cell Biology : Facilitates studies on protein interactions and cellular dynamics.

- Drug Development : Potentially useful in developing therapeutic strategies through targeted protein interactions.

Comparative Analysis

A comparative analysis of this compound with related compounds highlights its unique features:

| Compound Name | Structure/Feature | Unique Aspects |

|---|---|---|

| Biotin | Bicyclic structure | Essential cofactor for carboxylases |

| 12-Aminododecanoic Acid | Long hydrophobic tail | Lacks the biotin moiety |

| N-Biotinyl-Octanoic Acid | Shorter alkyl chain (octanoic) | Less hydrophobic than this compound |

| Biotinylated Polyethylene Glycol | PEG-based polymer conjugate | Increased solubility and circulation time |

Research Findings

A variety of studies have investigated the biological activity of this compound and its components:

- Transaminase Activity : Research identified novel transaminases from Pseudomonas species capable of utilizing 12-aminododecanoic acid as a nitrogen source. These transaminases demonstrated significant catalytic activity, suggesting potential applications in biocatalysis .

- Protein Interactions : Studies employing techniques such as mass spectrometry have shown that this compound can effectively label proteins, facilitating their identification and characterization in complex biological samples .

- Bioconjugation Techniques : The compound serves as a valuable tool in bioconjugation techniques, enhancing the specificity and efficiency of labeling processes in various biochemical assays .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Protein Purification : In a study focused on purifying target proteins from cell lysates, researchers utilized this compound to create biotin affinity columns. This method resulted in high selectivity and efficient enrichment of proteins, demonstrating its utility in proteomics.

- Cellular Dynamics : Another study investigated the cellular uptake of biotinylated compounds using fluorescent tagging with this compound. The results indicated enhanced membrane permeability and effective localization within cells, providing insights into cellular dynamics .

Q & A

Q. Why do some studies report pH-dependent aggregation of this compound, while others do not?

- Methodological Answer : Aggregation is influenced by solvent polarity and biotin’s zwitterionic nature. Characterize aggregation via dynamic light scattering (DLS) across pH 4–9. Use cryo-EM to visualize particle morphology. Pre-treat solutions with sonication or detergents (e.g., Tween-20) to disperse aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。